Aqueous Solubility: Sodium Salt (74525-32-9) Outperforms Free Acid (96-67-3) Enabling Homogeneous Diazotization
The monosodium salt form (CAS 74525-32-9) is qualitatively described as 'soluble in water' by multiple suppliers, while the free acid form (CAS 96-67-3) has a measured water solubility of only 0.1–0.5 g/100 mL at 21.5 °C [1]. Although a direct quantitative solubility value for the sodium salt is not reported in published literature, general salt-form chemistry dictates that the introduction of a sodium sulfonate group increases aqueous solubility by at least one order of magnitude relative to the free sulfonic acid [2]. This class-level inference is supported by the known solubility behavior of analogous sulfonated aromatic amines where sodium salts typically exhibit solubilities >5 g/100 mL.
| Evidence Dimension | Aqueous solubility at room temperature |
|---|---|
| Target Compound Data | Qualitatively 'soluble in water'; estimated >5 g/100 mL based on class behavior |
| Comparator Or Baseline | 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (free acid, CAS 96-67-3): 0.1–0.5 g/100 mL at 21.5 °C |
| Quantified Difference | Estimated ≥10-fold higher solubility for the sodium salt (class-level estimate) |
| Conditions | Ambient temperature, neutral pH, aqueous solution |
Why This Matters
Higher solubility directly enables homogeneous diazotization and coupling reactions, reducing stirring requirements and minimizing unreacted starting material that leads to off-spec dye lots.
- [1] ChemWhat. (n.d.). 2-Amino-4-nitrophenol-6-sulfonic acid (CAS 96-67-3): Properties. Retrieved from https://www.chemwhat.tw View Source
- [2] General Organic Chemistry: Salt formation and solubility principles. No single source cited; class-level inference. View Source
